L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)-
Overview
Description
L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- is a modified form of the amino acid cysteine. It features a unique 2,2-dimethyl-1-oxopropyl group attached to the nitrogen atom. This compound is recognized for its versatile applications across various industries, including its use as a flavor enhancer, dough conditioner, and stabilizing agent, as well as for its potential health benefits due to its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- typically involves the reaction of L-cysteine with 2,2-dimethyl-1-oxopropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure its suitability for use in various applications .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- undergoes several types of chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to regenerate the free thiol group.
Substitution: The 2,2-dimethyl-1-oxopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the 2,2-dimethyl-1-oxopropyl group.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Free thiol group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in redox biology and as a precursor to glutathione.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- involves its ability to donate a thiol group, which can participate in redox reactions. This thiol group can interact with various molecular targets, including enzymes and signaling molecules, to exert its effects. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and regenerate other antioxidants .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: The parent compound, which lacks the 2,2-dimethyl-1-oxopropyl group.
N-Acetyl-L-Cysteine: A derivative of L-cysteine with an acetyl group attached to the nitrogen atom.
S-Methyl-L-Cysteine: A derivative with a methyl group attached to the sulfur atom.
Uniqueness
L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- is unique due to the presence of the 2,2-dimethyl-1-oxopropyl group, which imparts distinct chemical and physical properties. This modification enhances its stability and solubility, making it more suitable for certain applications compared to its parent compound and other derivatives .
Biological Activity
L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential applications.
Overview of L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)-
L-Cysteine is a naturally occurring amino acid known for its role in protein synthesis and as a precursor to glutathione, a critical antioxidant in biological systems. The modification of cysteine with a 2,2-dimethyl-1-oxopropyl group introduces unique properties that may enhance its biological activity.
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Antioxidant Properties :
- L-Cysteine is known to contribute to the synthesis of glutathione, which plays a pivotal role in cellular defense against oxidative stress. The introduction of the 2,2-dimethyl-1-oxopropyl group may enhance its stability and bioavailability, potentially increasing its antioxidant capacity.
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Enzyme Interaction :
- Research indicates that cysteine residues in proteins can participate in redox reactions, influencing enzyme activity. The modified compound may interact differently with enzymes compared to unmodified cysteine, potentially affecting metabolic pathways.
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Covalent Binding :
- The unique structure may allow for covalent interactions with specific targets within cells, such as transcription factors or other proteins involved in signaling pathways. This could lead to altered gene expression profiles and cellular responses.
Antimicrobial Activity
Emerging studies suggest that derivatives of cysteine exhibit antimicrobial properties. For instance, compounds structurally related to L-Cysteine have shown effectiveness against various bacterial strains:
Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
---|---|---|
L-Cysteine Derivative | 32 µg/mL | Staphylococcus aureus |
L-Cysteine Derivative | 64 µg/mL | Escherichia coli |
These findings indicate that the modified cysteine could possess similar or enhanced antimicrobial properties due to structural modifications that affect membrane permeability or target binding.
Case Studies
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In Vitro Studies :
- A study evaluated the cytotoxic effects of L-Cysteine derivatives on cancer cell lines. Results demonstrated that the modified compound inhibited cell proliferation with an IC50 value lower than that of unmodified cysteine, suggesting enhanced potency against cancer cells due to improved cellular uptake or target affinity .
- In Vivo Studies :
Research Findings
Recent literature emphasizes the importance of structural modifications on the biological activity of amino acids:
- Synthesis and Characterization : Various synthetic routes have been explored for producing L-Cysteine derivatives with enhanced biological activity .
- Biological Evaluation : Studies have documented significant improvements in antioxidant capacity and enzyme inhibition properties when comparing modified compounds to their parent structures .
Properties
IUPAC Name |
(2R)-2-(2,2-dimethylpropanoylamino)-3-sulfanylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-8(2,3)7(12)9-5(4-13)6(10)11/h5,13H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIKSSZMMDDQRL-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(CS)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N[C@@H](CS)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277658 | |
Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124529-03-9 | |
Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124529-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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